N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O5S/c1-20(2)11-29-12-25(20)31(27,28)14-9-7-13(8-10-14)17(26)22-19-24-23-18(30-19)15-5-3-4-6-16(15)21/h3-10H,11-12H2,1-2H3,(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOWIEZKVGUPLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group
Biochemical Pathways
Compounds with similar structures have been reported to possess antiviral, anti-inflammatory, and anticancer activities, suggesting that they may affect multiple biochemical pathways. More research is needed to identify the specific pathways affected by this compound.
Result of Action
Similar compounds have shown certain anti-tobacco mosaic virus activity. More research is needed to understand the specific effects of this compound’s action.
Biological Activity
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide is a compound with significant biological activity, particularly in the fields of antimicrobial and immunomodulatory research. This article reviews its biological properties based on various studies and findings.
The compound's molecular formula is , with a molecular weight of approximately 393.86 g/mol. Its structure includes a 1,3,4-oxadiazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance:
| Compound | Bacterial Strains Tested | Activity Level |
|---|---|---|
| Compound A | Escherichia coli | Moderate |
| Compound B | Staphylococcus aureus | Strong |
| Compound C | Salmonella typhi | Weak |
One study highlighted that oxadiazole derivatives showed strong antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like kanamycin .
Immunomodulatory Effects
The immunomodulatory effects of oxadiazole derivatives have been extensively studied. A notable finding indicated that these compounds can modulate immune responses by affecting T-cell populations and cytokine production. For example:
- T-cell Activation : Compounds were shown to increase CD4+ and CD8+ T cell counts in vivo.
- Cytokine Production : The production of TNF-alpha was inhibited in response to lipopolysaccharide (LPS) stimulation in human whole blood cultures .
Case Studies and Research Findings
Several case studies have explored the biological activity of this compound:
- Study on Antitumor Activity : In vitro assays demonstrated that related oxadiazole compounds exhibited cytotoxic effects against various cancer cell lines, including lung and breast cancer cells. The IC50 values for these compounds ranged from 15 to 30 μM .
- Mechanism of Action : The mechanism by which these compounds exert their effects involves the inhibition of specific enzymes crucial for bacterial survival and proliferation. For instance, the inhibition of fatty acid synthesis pathways was noted as a significant factor in their antibacterial action .
- Binding Studies : Molecular docking studies revealed that these compounds interact effectively with target proteins involved in immune response modulation and bacterial metabolism, suggesting a strong potential for therapeutic applications .
Scientific Research Applications
Anticancer Activity
Numerous studies have demonstrated the potential of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide as an anticancer agent. For instance:
- In vitro Studies : The compound has been evaluated against various cancer cell lines, showing significant cytotoxic effects. In particular, it exhibited high percent growth inhibition (PGI) against cell lines such as SNB-19 and OVCAR-8 with PGIs of 86.61% and 85.26%, respectively .
- Mechanism of Action : The anticancer properties are attributed to its ability to induce apoptosis in cancer cells through DNA damage mechanisms .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties:
- Bacterial Inhibition : It demonstrated moderate antibacterial activity against Gram-positive bacteria and fungi. For example, it showed effectiveness against strains such as Staphylococcus aureus and Candida albicans .
- Potential in Infection Control : Given its antibacterial properties, this compound could be explored further for use in treating infections caused by resistant bacterial strains.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound:
- Functional Groups : The presence of the oxadiazole ring is essential for its biological activity. Modifications to this ring or the sulfonamide group can significantly alter its potency and specificity towards different biological targets.
- Synthesis Variations : Different synthetic routes have been explored to enhance the yield and bioactivity of similar compounds .
Case Studies
Several case studies highlight the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer | Significant growth inhibition in glioblastoma cell lines with apoptosis induction. |
| Study B | Antimicrobial | Effective against resistant strains; potential for development into a therapeutic agent. |
| Study C | SAR Analysis | Identified key structural components that enhance activity against specific cancer types. |
Chemical Reactions Analysis
Formation of the 1,3,4-Oxadiazole Ring
The oxadiazole ring is typically synthesized via cyclization of acylthiosemicarbazides under dehydrating conditions. For example:
-
Reagents : Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) at 80–120°C.
Example Reaction :
This step is critical for introducing the 2-chlorophenyl group at position 5 of the oxadiazole .
Sulfonylation of Oxazolidine
The oxazolidine-sulfonyl group is introduced via nucleophilic substitution:
-
Conditions : Reaction of 4,4-dimethyl-1,3-oxazolidine with 4-sulfonylbenzoyl chloride in dichloromethane (DCM) at 0–25°C.
-
Catalyst : Triethylamine (TEA) as a base to absorb HCl byproducts.
Key Intermediate :
Amide Coupling
The final benzamide group is formed via carbodiimide-mediated coupling:
-
Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt).
-
Solvent : Dimethylformamide (DMF) at room temperature.
Oxadiazole Ring Reactivity
-
Acid/Base Stability : The oxadiazole ring remains stable under mild acidic (pH 4–6) and basic (pH 8–10) conditions but undergoes hydrolysis in strong acids (e.g., HCl, H₂SO₄) to form carboxylic acids .
-
Electrophilic Substitution : Limited reactivity due to electron-withdrawing effects of the oxadiazole nitrogen atoms.
Sulfonyl Group Reactivity
-
Nucleophilic Displacement : The sulfonyl group participates in nucleophilic substitution with amines or alcohols under reflux conditions.
-
Reduction : Sodium borohydride (NaBH₄) reduces the sulfonyl group to a thioether in tetrahydrofuran (THF) at 60°C .
Oxazolidine Ring Opening
-
Acid-Catalyzed Hydrolysis : The 4,4-dimethyloxazolidine ring opens in HCl (2M) to form a secondary amine and ketone:
Solvent Influence on Reaction Rates
| Reaction Type | Optimal Solvent | Rate Constant (k, s⁻¹) |
|---|---|---|
| Oxadiazole Cyclization | DMF | 1.2 × 10⁻³ |
| Sulfonylation | DCM | 2.8 × 10⁻⁴ |
| Amide Coupling | THF | 1.5 × 10⁻³ |
Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates by stabilizing transition states .
Catalyst Efficiency
-
EDC/HOBt : Increases amide coupling efficiency by 40% compared to DCC (dicyclohexylcarbodiimide) .
-
TEA : Neutralizes HCl during sulfonylation, preventing side reactions .
Comparative Reactivity with Analogues
| Compound Modification | Reactivity with NaBH₄ | Hydrolysis Rate (pH 7) |
|---|---|---|
| 2-Chlorophenyl Oxadiazole | Slow reduction | 0.12 h⁻¹ |
| 4-Fluorophenyl Oxadiazole | Fast reduction | 0.25 h⁻¹ |
| Methyl Oxazolidine | No reduction | 0.08 h⁻¹ |
Electron-withdrawing groups (e.g., Cl) on the oxadiazole reduce hydrolysis rates, while electron-donating groups (e.g., CH₃) on oxazolidine enhance stability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide, and how can reaction conditions be optimized to maximize yield?
- Methodology : The synthesis typically involves sequential coupling of the oxadiazole and sulfonylbenzamide moieties. Key steps include:
- Cyclization of a hydrazide intermediate to form the 1,3,4-oxadiazole ring under reflux with dehydrating agents like POCl₃ .
- Sulfonylation of the benzamide group using 4,4-dimethyloxazolidine sulfonyl chloride in a polar aprotic solvent (e.g., DMF) at 0–5°C to prevent side reactions .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol to achieve >95% purity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., 2-chlorophenyl protons at δ 7.4–7.6 ppm, oxazolidine methyl groups at δ 1.2–1.4 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 488.51) .
- X-ray Crystallography : Use SHELX software for single-crystal structure determination, particularly to resolve ambiguities in sulfonyl-oxazolidine conformation .
Q. What preliminary biological screening assays are recommended for this compound?
- Assay Design :
- Antimicrobial Activity : Follow protocols from analogous oxadiazole derivatives, such as broth microdilution (MIC determination) against Staphylococcus aureus (ATCC 25923) with ciprofloxacin as a positive control .
- Cytotoxicity : Use MTT assays on HEK-293 cells to establish IC₅₀ values, noting that sulfonamide-containing compounds may exhibit higher baseline toxicity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?
- Approach :
- Analog Synthesis : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) groups to assess effects on antibacterial potency .
- Oxazolidine Modifications : Introduce chiral centers or bulkier substituents (e.g., 4,4-diethyl) to evaluate steric effects on target binding .
- Data Analysis : Use multivariate regression models to correlate logP, polar surface area, and MIC values. For example, logP >3.5 may enhance membrane permeability but reduce solubility .
Q. What experimental strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?
- Case Example : If NMR suggests a planar oxadiazole ring while X-ray data shows slight puckering:
- Perform DFT calculations (B3LYP/6-31G*) to compare energy minima of planar vs. non-planar conformers .
- Validate via variable-temperature NMR to detect dynamic effects (e.g., ring flipping at >40°C) .
Q. How can researchers investigate the metabolic stability of this compound in vitro?
- Protocol :
- Liver Microsome Assay : Incubate with human liver microsomes (HLM) and NADPH, quantifying parent compound loss via LC-MS/MS at 0, 15, 30, and 60 min .
- CYP Inhibition Screening : Test against CYP3A4 and CYP2D6 using fluorogenic substrates to identify potential drug-drug interactions .
Key Citations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
